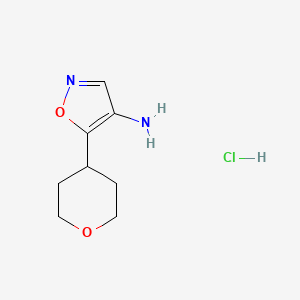

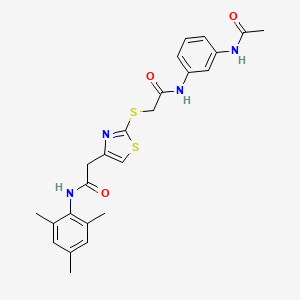

![molecular formula C18H15N3O3 B3010052 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二噁英-2-甲酰胺 CAS No. 864938-67-0](/img/structure/B3010052.png)

N-(3-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二噁英-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, which are structurally related to the compound of interest, has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The study reported the synthesis of 18 different compounds, including those with the 1H-imidazol-1-yl moiety, which proved to be a viable alternative to the methylsulfonylamino group for inducing class III electrophysiological activity. These compounds were synthesized with the aim of achieving potency comparable to sematilide, a compound undergoing clinical trials. One of the synthesized compounds, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated in vivo efficacy in models of reentrant arrhythmias, suggesting the potential of these synthesized molecules for therapeutic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Two antipyrine derivatives were synthesized and their structures were determined, revealing that they crystallize in the monoclinic P21/c space group. The crystal packing was found to be stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts. The solid-state structures were further analyzed through Hirshfeld surface analysis, which showed that hydrogen bonds primarily form molecular sheets, with stabilization predominantly through electrostatic energy contributions. DFT calculations supported these findings, indicating that while hydrogen bonding interactions are energetically significant, the total binding energies of the assemblies are largely dominated by π-interactions, which include C–H⋯π, π⋯π, and lone pair halogen⋯π contacts .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving the compound of interest, the synthesis and structural analysis of related compounds suggest that the imidazolyl moiety can participate in various interactions that are crucial for the biological activity of these molecules. The ability to form hydrogen bonds and π-interactions is likely to influence the reactivity and binding affinity of these compounds to biological targets, such as cardiac ion channels, which are implicated in their electrophysiological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural characteristics and the interactions they can form. The presence of hydrogen bond donors and acceptors, as well as the potential for π-interactions, suggests that these compounds may have significant solubility in polar solvents and could exhibit specific binding properties in biological systems. The crystalline nature and the specific space group of related compounds indicate a degree of rigidity and defined geometry, which could be important for their interaction with biological targets. The DFT calculations and energy framework evaluations provide insights into the stability and potential energy barriers associated with the molecular conformations and interactions of these compounds .

科学研究应用

抗病毒活性

Hamdouchi 等人(1999 年)的一项研究讨论了与苯并咪唑在结构上相关的化合物的合成和测试,以了解它们的抗病毒特性,特别是针对人类鼻病毒。这包括重点关注这些化合物的立体定向合成及其作为抗鼻病毒剂的潜力(Hamdouchi 等人,1999 年)。

心脏电生理活性

Morgan 等人(1990 年)对 N-取代咪唑基苯甲酰胺或苯磺酰胺进行的研究表明了它们在体外心脏分析中的效力。这些化合物(包括所提到的化合物)作为影响心脏电生理的选择性 III 类药物显示出希望(Morgan 等人,1990 年)。

抗菌和抗氧化活性

Sindhe 等人(2016 年)在 2016 年的一项研究中调查了一系列 N-取代苯并咪唑衍生物的抗菌和抗氧化特性。该研究强调了在苯并咪唑的第二个位置引入杂环以增强生物活性的重要性(Sindhe 等人,2016 年)。

多巴胺 D2 受体结合

Thurkauf 等人(1995 年)探讨了合成为潜在抗精神病药的 2-苯基-4-(氨基甲基)咪唑,方法是检查它们阻断多巴胺 D2 受体结合的能力,这对于治疗某些精神疾病至关重要(Thurkauf 等人,1995 年)。

降压特性

Carini 等人(1991 年)描述了一系列 N-(联苯基甲基)咪唑的发现,包括 N-(3-(1H-苯并[d]咪唑-2-基)苯基)-5,6-二氢-1,4-二噁英-2-甲酰胺等化合物,作为非肽血管紧张素 II 受体拮抗剂。这些化合物在口服后已显示出有效的降压作用(Carini 等人,1991 年)。

杂环化合物的合成

Ahmad 等人(2012 年)讨论了包含苯并咪唑部分的新型 N-取代苄基/苯基衍生物的合成。这些化合物已对其抗氧化活性进行了评估,显示出作为生物活性化合物前体的潜力(Ahmad 等人,2012 年)。

作用机制

While the exact mechanism of action of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is not specified in the retrieved papers, benzimidazole derivatives have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

The future directions for research on “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activities. There is also potential for the development of new drugs based on the benzimidazole structure .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(16-11-23-8-9-24-16)19-13-5-3-4-12(10-13)17-20-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMWKPSNPIBOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

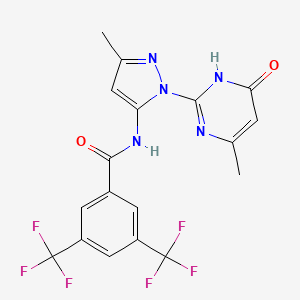

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

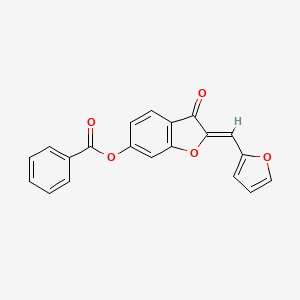

![Ethyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3009981.png)

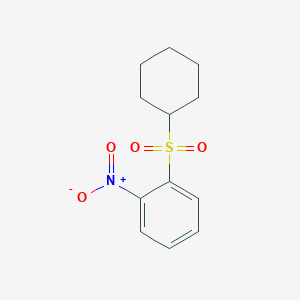

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3009984.png)

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)